4-BROMO-N-(12-OXAZOL-3-YL)THIOPHENE-2-CARBOXAMIDE
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Overview
Description
4-BROMO-N-(12-OXAZOL-3-YL)THIOPHENE-2-CARBOXAMIDE is a compound that combines a thiophene ring with an oxazole moiety Thiophene is a five-membered ring containing sulfur, while oxazole is a five-membered ring containing both oxygen and nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The oxazole ring can be introduced through a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, such as Cu(I) or Ru(II), to facilitate the cycloaddition reactions required for the formation of the oxazole ring . Additionally, solvent-free conditions and the use of nanocatalysts, such as ZnO nanorods, can be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N-(12-OXAZOL-3-YL)THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced to form dihydrooxazoles.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrooxazoles.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
4-BROMO-N-(12-OXAZOL-3-YL)THIOPHENE-2-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-BROMO-N-(12-OXAZOL-3-YL)THIOPHENE-2-CARBOXAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The oxazole and thiophene rings can interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions, affecting various molecular pathways .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as suprofen and articaine contain thiophene rings and exhibit anti-inflammatory and anesthetic properties.
Oxazole Derivatives: Compounds like isoxazole and its analogs are known for their biological activities, including anticancer and antimicrobial effects.
Uniqueness
4-BROMO-N-(12-OXAZOL-3-YL)THIOPHENE-2-CARBOXAMIDE is unique due to the combination of the thiophene and oxazole rings, which can provide a diverse range of chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-bromo-N-(1,2-oxazol-3-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2S/c9-5-3-6(14-4-5)8(12)10-7-1-2-13-11-7/h1-4H,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRQHPGZHWOTLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1NC(=O)C2=CC(=CS2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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